3-[(2-propylpentanoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-(2-propylpentanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(10-13)15(18)19/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBHZKXAAFDCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-propylpentanoyl)amino]benzoic acid typically involves the acylation of 3-aminobenzoic acid with 2-propylpentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Propylpentanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of PABA, including 3-[(2-propylpentanoyl)amino]benzoic acid, exhibit significant anticancer properties. Studies have shown that certain benzamide derivatives of PABA possess IC50 values indicating strong inhibitory effects on cancer cell proliferation. For instance, compounds derived from PABA have demonstrated activity against various cancer cell lines such as MCF-7 and A549, with some exhibiting IC50 values as low as 3.0 μM, suggesting potent antitumor activity .
Anti-Cholinesterase Activity
The compound has also been evaluated for its potential as an anti-cholinesterase agent, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that certain structural analogs of PABA can inhibit acetylcholinesterase (AChE) effectively, with some derivatives showing comparable efficacy to established drugs like donepezil . This opens avenues for developing new treatments for cognitive disorders.
Anti-Inflammatory Properties
This compound and its derivatives have been recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Formation of the Amino Group : The initial step often includes the reaction of benzoic acid derivatives with amines to introduce the amino group.
- Acylation : The introduction of the propylpentanoyl moiety is achieved through acylation reactions using appropriate acyl chlorides or anhydrides.
- Purification : Following synthesis, the product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity.
Anticancer Case Study
A study published in a peer-reviewed journal highlighted the efficacy of a specific derivative of PABA against human cancer cell lines. The compound exhibited a significant reduction in cell viability at concentrations below 10 μM, indicating its potential as a lead compound for further development in cancer therapy .
Neuroprotective Effects
In another study focusing on neuroprotection, researchers evaluated the effects of PABA derivatives on neuronal cell lines subjected to oxidative stress. The results demonstrated that these compounds could enhance cell survival and reduce markers of apoptosis, suggesting their utility in neurodegenerative disease models .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-[(2-propylpentanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects
- The iodine atom’s heavy-atom effect could aid in X-ray structure determination, as inferred from the widespread use of SHELX programs for crystallographic analysis .
- Methyl 2-[(3-Chloropropanoyl)Amino]Benzoate (C₁₁H₁₂ClNO₃, MW 241.67): The ester group (vs. free carboxylic acid) reduces polarity, improving lipid solubility. The chlorine atom on the propanoyl chain may increase metabolic stability compared to aliphatic chains, as seen in prodrug design .
- 2-[[3-(Trifluoromethyl)Phenyl]Amino]Benzoic Acid: The electron-withdrawing trifluoromethyl group enhances benzoic acid’s acidity (pKa reduction) and metabolic resistance, common in agrochemicals and pharmaceuticals .
Functional Group Comparison
- Carboxylic Acid vs. Ester Derivatives: The free carboxylic acid in 3-[(2-propylpentanoyl)amino]benzoic acid confers higher aqueous solubility at physiological pH compared to ester derivatives (e.g., methyl esters). Esters, however, may act as prodrugs, hydrolyzing in vivo to release the active acid form .
Physicochemical Properties
- Lipophilicity: The 2-propylpentanoyl group’s branched chain likely increases logP compared to halogenated analogs, favoring passive diffusion across biological membranes.
- Stability: Perfluorinated compounds (e.g., CAS 68568-54-7) exhibit exceptional chemical stability due to strong C-F bonds, contrasting with the hydrolyzable ester group in methyl 2-[(3-chloropropanoyl)amino]benzoate .
Reactivity and Environmental Impact
- Halogenated vs. The 2-propylpentanoyl group’s lack of halogens may reduce eco-toxicity but offer lower stability .
- Metabolic Pathways : Ester derivatives undergo hydrolysis to carboxylic acids, while perfluorinated compounds resist metabolic breakdown, accumulating in biological systems .
Q & A
Q. What are the standard synthetic routes for 3-[(2-propylpentanoyl)amino]benzoic acid, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling 2-propylpentanoyl chloride with 3-aminobenzoic acid under Schotten-Baumann conditions. Use a base like NaOH to deprotonate the amine, and maintain a temperature of 0–5°C to minimize hydrolysis. For higher yields, employ coupling reagents such as HATU or DCC in anhydrous DMF . Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
